Ehmt2-IN-2 is a selective inhibitor of the histone methyltransferase enzyme EHMT2 (also known as G9a). This compound has garnered attention in the field of epigenetics due to its potential therapeutic applications in various cancers and other diseases where EHMT2 plays a significant role. EHMT2 is involved in the methylation of lysine 9 on histone H3, contributing to transcriptional repression and chromatin remodeling.
The development and characterization of Ehmt2-IN-2 have been detailed in several scientific publications, particularly those focusing on the role of EHMT2 in cancer biology and epigenetic regulation. These studies highlight the compound's efficacy in modulating gene expression and its potential as a therapeutic agent.
Ehmt2-IN-2 belongs to the class of small molecule inhibitors specifically targeting histone methyltransferases. It is classified under epigenetic drugs due to its mechanism of action involving the modification of histone proteins, which are critical for gene regulation.
The synthesis of Ehmt2-IN-2 typically involves multi-step organic synthesis techniques. The initial steps may include the formation of key intermediates through reactions such as alkylation or acylation, followed by cyclization to form the core structure of the compound.
Technical Details:
The molecular structure of Ehmt2-IN-2 can be characterized by its specific functional groups that confer selectivity towards EHMT2. The compound typically features a core scaffold that allows for interaction with the enzyme's active site.
Data:
Ehmt2-IN-2 undergoes various chemical reactions during its synthesis and when interacting with biological targets.
Technical Details:
The mechanism by which Ehmt2-IN-2 exerts its effects involves competitive inhibition of EHMT2. By binding to the enzyme, it prevents the transfer of methyl groups from S-adenosylmethionine to histone substrates.
Data:
Ehmt2-IN-2 exhibits specific physical properties that are crucial for its functionality:
Relevant Data or Analyses:
Ehmt2-IN-2 has several potential applications in scientific research:
Euchromatic Histone Lysine Methyltransferase 2 (EHMT2), also known as G9a, is a nuclear enzyme critical for epigenetic gene regulation. It catalyzes mono- and dimethylation of histone H3 at lysine 9 (H3K9me1/2), marks predominantly associated with transcriptional repression in euchromatic regions [1] [3]. Unlike heterochromatin-specific methyltransferases, EHMT2 modulates facultative heterochromatin formation, dynamically silencing genes involved in embryonic development, cell differentiation, and lineage commitment [3] [5]. Structurally, EHMT2 contains an N-terminal ankyrin repeat domain for protein-protein interactions and a C-terminal catalytic Su(var)3-9, Enhancer-of-zeste, Trithorax (SET) domain [3] [4]. It frequently functions within a heteromeric complex with its paralog EHMT1 (GLP), enhancing substrate specificity and enzymatic stability [3]. Beyond histones, EHMT2 methylates non-histone substrates including tumor protein p53 (TP53) and DNA methyltransferase 1 (DNMT1), linking histone methylation to broader epigenetic networks [3] [5].
Table 1: Biological Functions of EHMT2
Function Category | Specific Targets/Pathways | Biological Outcome |
---|---|---|
Histone Modification | H3K9me1/2 in euchromatin | Transcriptional repression |
Non-Histone Methylation | TP53, DNMT1, HDAC1 | Altered DNA repair & gene silencing |
Complex Formation | Heterodimer with EHMT1 (GLP) | Enhanced catalytic activity |
Developmental Regulation | Embryonic genes, X-chromosome silencing | Embryogenesis, cell differentiation |
EHMT2 is dysregulated in diverse cancers, functioning as an oncogenic driver by epigenetically silencing tumor suppressors and differentiation genes. Overexpression of EHMT2 is documented in bladder carcinomas (86% of clinical samples), glioblastoma, T-cell acute lymphoblastic leukemia (T-ALL), and embryonal rhabdomyosarcoma, correlating with advanced disease stage and poor prognosis [2] [5] [7]. Mechanistically, EHMT2:
Table 2: EHMT2 Dysregulation in Human Cancers
Cancer Type | Molecular Consequence | Clinical Association |
---|---|---|
Glioblastoma | Repression of CDKN1A, autophagy genes | Reduced survival, therapeutic resistance |
T-ALL | Suppression of SESN2, lysosomal biogenesis | Impaired metabolic adaptation |
Bladder Carcinoma | Genome-wide H3K9me2 hypermethylation | Tumor progression (p < 0.0001) |
Rhabdomyosarcoma | DKK1-mediated Wnt inhibition | Blocked myogenic differentiation |
The recurrent overexpression of EHMT2 in malignancies, coupled with its non-essential role in most somatic cells, positions it as a compelling epigenetic target. Pharmacological inhibition offers a strategy to:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: